1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one
Overview
Description
1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one, or more commonly known as 2,5-Dimethylphenylpropan-1-one, is a synthetic organic compound with a wide range of applications in the scientific research field. Its molecular formula is C13H16O and its molecular weight is 184.26 g/mol. Its structure consists of a phenyl ring and a methyl group, which makes it a versatile compound that can be used in various experiments. It can be synthesized using a variety of methods, and it has a variety of biochemical and physiological effects.
Scientific Research Applications
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Design, Synthesis, and Application of Two-Dimensional Materials
- Application : Two-dimensional (2D) materials are widely used as key components in the fields of energy conversion and storage, optoelectronics, catalysis, biomedicine, etc .
- Methods : The design strategies to fabricate functional 2D materials start from precursor molecules and involve organic synthetic chemistry and self-assembly technology .
- Results : The mechanical properties, electronic band structures, conducting properties, and light-harvesting ability of these 2D materials can be efficiently tuned .
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives
- Application : N-2,5-Dimethylphenylthioureido acid derivatives are being explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
- Methods : The synthesis of these compounds involves multistep reactions .
- Results : Some of these compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium. Some also showed broad-spectrum antifungal activity against drug-resistant Candida strains .
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-8-9-14(2)16(12-13)17(18)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPSTBCYXBCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565206 | |
Record name | 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | |
CAS RN |
108976-70-1 | |
Record name | 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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